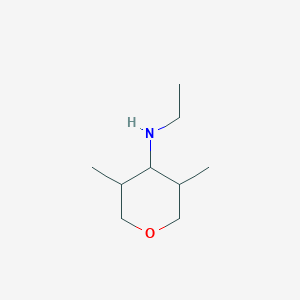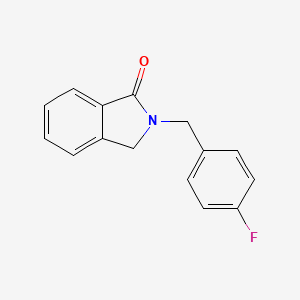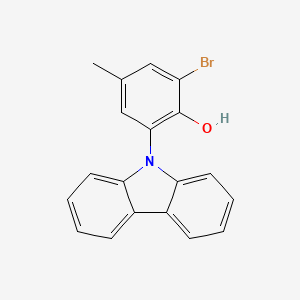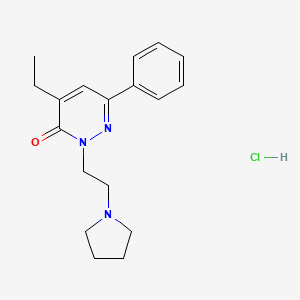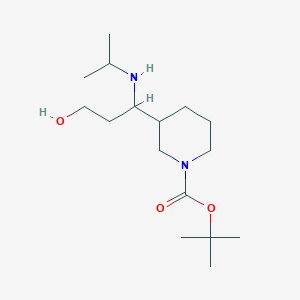
tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group, an isopropylamino group, and a tert-butyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions using suitable reagents.
Addition of the isopropylamino group: This step involves the reaction of the intermediate compound with isopropylamine under specific conditions.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Análisis De Reacciones Químicas
tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The isopropylamino group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The hydroxy and isopropylamino groups play crucial roles in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
tert-Butyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate: This compound lacks the isopropylamino group, which may result in different chemical and biological properties.
tert-Butyl 3-(3-aminopropyl)piperidine-1-carboxylate: This compound has an amino group instead of a hydroxy group, leading to variations in reactivity and applications.
tert-Butyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: The presence of a methylamino group instead of an isopropylamino group may affect its binding affinity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H32N2O3 |
|---|---|
Peso molecular |
300.44 g/mol |
Nombre IUPAC |
tert-butyl 3-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H32N2O3/c1-12(2)17-14(8-10-19)13-7-6-9-18(11-13)15(20)21-16(3,4)5/h12-14,17,19H,6-11H2,1-5H3 |
Clave InChI |
QLXGBDSHOZHNRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(CCO)C1CCCN(C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


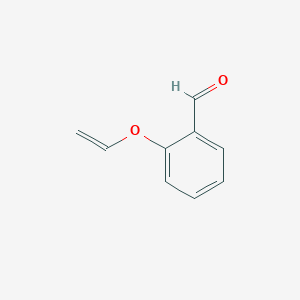
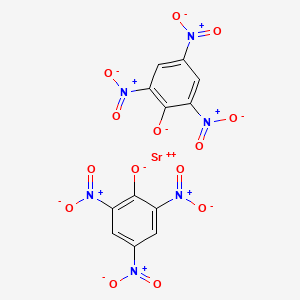
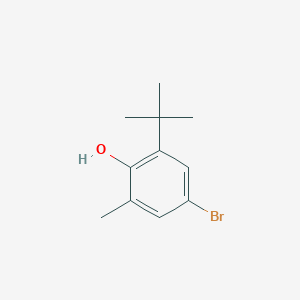

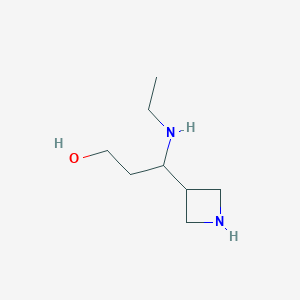
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
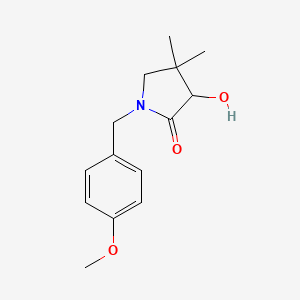
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
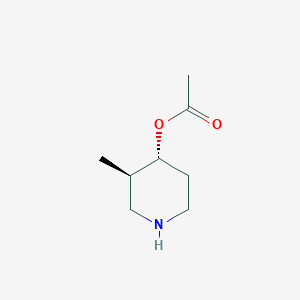
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
